molecular formula C6H13NO2 B3050804 Butyl glycinate CAS No. 2885-01-0

Butyl glycinate

Cat. No. B3050804
CAS RN: 2885-01-0
M. Wt: 131.17 g/mol
InChI Key: ONDMKQWGMAVUNZ-UHFFFAOYSA-N
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Description

“Butyl glycinate” is also known as “Glycine tert-butyl ester” or “tert-Butyl glycinate”. It is a substituted Glycine used as a parakeratosis inhibitor . The molecular formula of “this compound” is C6H13NO2 .


Synthesis Analysis

The synthesis of “this compound” involves several complex chemical reactions. One of the studies discusses the iridium-catalyzed asymmetric N-allylation of tert-butyl glycinate using a “branched” racemic 1-vinyl-alkyl methyl carbonate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 131.17 g/mol . The IUPAC name for “this compound” is butyl 2-aminoacetate . The InChI string representation of the molecule is InChI=1S/C6H13NO2/c1-2-3-4-9-6 (8)5-7/h2-5,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, the iridium-catalyzed asymmetric N-allylation of tert-butyl glycinate has been studied . Another study discusses the asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base with various arylmethyl bromides .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass of “this compound” is 131.094628657 g/mol .

Scientific Research Applications

CO2 Capture and Absorption

  • Kinetics Analysis for CO2 Capture : Butyl glycinate derivatives, specifically 1-butyl-3-methylimidazolium glycinate, have been studied for their effectiveness in CO2 capture. Research demonstrates their efficiency in CO2 absorption, analyzing kinetics and regeneration performance in comparison to traditional solvents like MEA and DEA (Wu Zaikun et al., 2016).

  • Improvement in CO2 Absorption Performance : Studies show that 1-butyl-3-methylimidazolium glycinate enhances the absorption performance of CO2 when used in combination with MDEA (N-methyldiethanolamine) solutions. This improvement is notable in terms of absorption rate and capacity (D. Fu & Pan Zhang, 2015).

  • Modeling CO2 Absorption in Hollow Fiber Membrane Contactors : Research involving the use of various this compound derivatives as absorbents for CO2 in hollow fiber membrane contactors provides insights into the non-isothermal absorption process. This includes studying the impact of absorbent concentration and process temperature (Q. Sohaib et al., 2021).

Biochemical Applications

  • Isolation of Soybean Protein : Butyl Sepharose 4 FF, a derivative of this compound, has been utilized in hydrophobic interaction chromatography for isolating soybean proteins. This method is significant for allergologic research and allows for high product purity (Eva Sewekow et al., 2008).

  • Enzymatic Production of Monoacylglycerols : In the field of food chemistry, tert-butyl alcohol systems, which include this compound derivatives, have been developed for the enzymatic production of monoacylglycerols. This process is efficient and scalable, showing potential for industrial applications (Tiankui Yang et al., 2005).

Fuel and Energy Research

  • Glycerol tert-Butyl Ethers as Fuel Additives : Research into the use of glycerol tert-butyl ethers, which are related to this compound, explores their potential as renewable fuel additives. This includes synthesis and evaluation in diesel engines for performance and emissions (Abdulvahap Çakmak & H. Ozcan, 2020).

Chemical Synthesis

  • Asymmetric Allylation and Alkylation : Studies have demonstrated the use of tert-butyl glycinate in chiral phase-transfer catalysts for asymmetric allylation and alkylation. This provides a method for producing chiral compounds with high enantioselectivity, useful in various chemical syntheses (M. Nakoji et al., 2001).

Safety and Hazards

“Butyl glycinate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

butyl 2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-9-6(8)5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDMKQWGMAVUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183054
Record name Butyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2885-01-0
Record name Glycine, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2885-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyl glycinate
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Record name 2885-01-0
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Record name Butyl glycinate
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Record name Butyl glycinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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